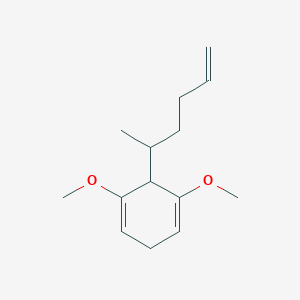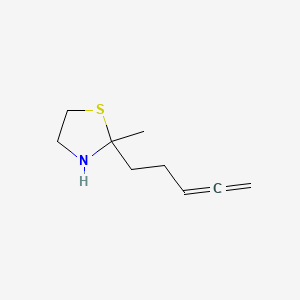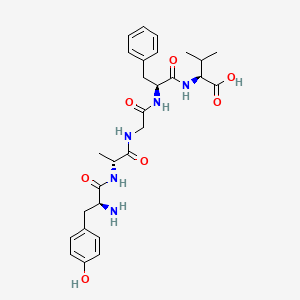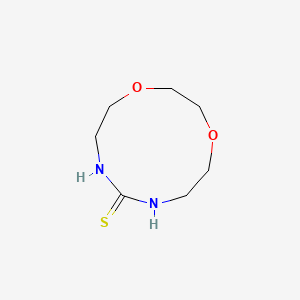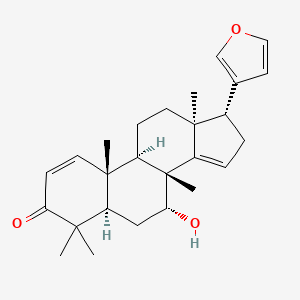
Azadirone II, 7-deacetyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azadirone II, 7-deacetyl is a limonoid compound derived from the neem tree (Azadirachta indica). Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound is particularly noted for its potential medicinal properties, including anti-inflammatory, anticancer, and insecticidal activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azadirone II, 7-deacetyl typically involves the extraction of limonoids from the neem tree. The process begins with the collection of neem seeds, which are then subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from neem seeds. The seeds are crushed and subjected to solvent extraction in large extraction tanks. The extract is then concentrated and purified using industrial-scale chromatographic methods. The final product is obtained in a highly purified form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Azadirone II, 7-deacetyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Azadirone II, 7-deacetyl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of limonoids and their derivatives.
Biology: Investigated for its potential as a natural insecticide and its effects on various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. .
Industry: Utilized in the development of eco-friendly pesticides and insect repellents due to its insecticidal properties
Mecanismo De Acción
The mechanism of action of Azadirone II, 7-deacetyl involves multiple molecular targets and pathways:
Anticancer Activity: It inhibits cancer cell proliferation by modulating oncogenic signaling pathways, inducing apoptosis, and preventing angiogenesis.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and blocking the MAPK signaling pathway.
Insecticidal Activity: It acts as an insect growth regulator by interfering with the hormonal regulation of insect development .
Comparación Con Compuestos Similares
Azadirone II, 7-deacetyl can be compared with other similar limonoid compounds such as:
Azadirachtin: Known for its potent insecticidal properties and widely used in neem-based pesticides.
Nimbolide: Noted for its anticancer and anti-inflammatory activities.
Gedunin: Recognized for its antimalarial and anticancer properties
Uniqueness
This compound is unique due to its specific structural features, including the presence of a 3-oxo-Δ1,2 and C-7 oxygenation, which contribute to its distinct biological activities .
Conclusion
This compound is a versatile limonoid compound with significant potential in various scientific research applications. Its unique chemical structure and diverse biological activities make it a valuable compound for further study and development in fields such as chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
79203-48-8 |
|---|---|
Fórmula molecular |
C26H34O3 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C26H34O3/c1-23(2)20-14-22(28)26(5)18-7-6-17(16-10-13-29-15-16)24(18,3)11-8-19(26)25(20,4)12-9-21(23)27/h7,9-10,12-13,15,17,19-20,22,28H,6,8,11,14H2,1-5H3/t17-,19+,20-,22+,24-,25+,26-/m0/s1 |
Clave InChI |
CKDPEAINBFYEHJ-JDGKMSDRSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC[C@H]2C5=COC=C5)C)O)(C)C)C |
SMILES canónico |
CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CCC4C5=COC=C5)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


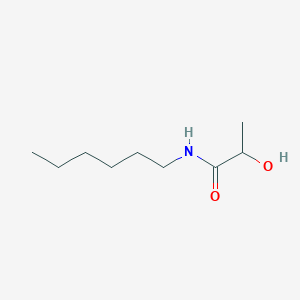

![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
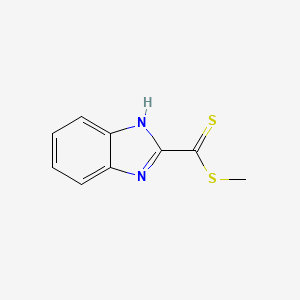
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
